molecular formula C9H7NO3S B1450174 7-Methoxybenzothiazole-2-carboxylic acid CAS No. 1188162-80-2

7-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1450174
CAS No.: 1188162-80-2
M. Wt: 209.22 g/mol
InChI Key: ABHVQAJEUOEYPK-UHFFFAOYSA-N
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Description

7-Methoxybenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Biological Activity

7-Methoxybenzothiazole-2-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in treating viral infections.

Overview of Benzothiazole Derivatives

Benzothiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The structural modifications of benzothiazole derivatives significantly influence their pharmacological profiles. Specifically, the presence of substituents at various positions on the benzothiazole ring can enhance or diminish their biological efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.

Key Findings:

  • Cytotoxicity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
  • Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspase-3 pathways, leading to programmed cell death. This mechanism is crucial for developing new anticancer therapies that target resistant cancer types .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism
HepG24.0Apoptosis via caspase-3 activation
MCF-75.0Induction of cell cycle arrest
HeLa6.0Apoptotic pathway activation

Antibacterial Effects

Beyond its anticancer properties, this compound has demonstrated antibacterial activity against several pathogenic bacteria.

Research Insights:

  • Broad Spectrum Activity: Studies have reported that benzothiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating better membrane penetration and bacterial inhibition .
  • In Vitro Testing: In vitro assays have shown that this compound can inhibit bacterial growth effectively at concentrations as low as 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antiviral Potential

Emerging research suggests that benzothiazole derivatives may also possess antiviral properties, particularly against RNA viruses.

Case Study:
A study focused on the inhibition of SARS-CoV-2 main protease by benzothiazole derivatives revealed that certain modifications could enhance binding affinity and stability in biological systems. Although specific data for this compound is limited, its structural similarities to other effective inhibitors suggest potential antiviral applications .

Properties

IUPAC Name

7-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-6-4-2-3-5-7(6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVQAJEUOEYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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